molecular formula C9H15N3O2 B2414111 Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate CAS No. 2248407-44-3

Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate

Cat. No. B2414111
CAS RN: 2248407-44-3
M. Wt: 197.238
InChI Key: GAKRUNPSXNNUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of imidazole, a heterocyclic organic compound that is widely used in pharmaceuticals, agrochemicals, and materials science. Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate is synthesized through a multi-step process and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It may also interact with glutamate receptors, which are involved in the mediation of excitatory neurotransmission.
Biochemical and Physiological Effects:
Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to reduce the levels of glutamate, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate is its stability and purity, which makes it suitable for use in scientific research. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate. One of the areas of research is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, its effects on the GABAergic and glutamatergic systems need to be further elucidated to better understand its mechanism of action. Additionally, its potential use in combination with other drugs for the treatment of various diseases needs to be explored.

Synthesis Methods

The synthesis of Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate involves several steps, including the condensation of ethyl glycinate hydrochloride with imidazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with 1-chloropropane in the presence of triethylamine. This process yields a pure and stable compound that can be used in scientific research.

Scientific Research Applications

Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and neuroprotective effects in animal models. Furthermore, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-6(10)8-11-5-7(12-8)9(13)14-4-2/h5-6H,3-4,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKRUNPSXNNUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-aminopropyl)-1H-imidazole-5-carboxylate

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